Cilnidipine
Description
Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker (CCB) that uniquely inhibits both L-type and N-type voltage-dependent calcium channels . Approved for hypertension management, it reduces blood pressure (BP) by vasodilation while attenuating sympathetic nervous system (SNS) activity via N-type channel blockade .
Structure
3D Structure
Properties
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046309 | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
653ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
132203-70-4, 132295-21-7, 132338-87-5 | |
| Record name | Cilnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CILNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
110ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Solvent and Stoichiometric Optimization
-
Alcohol Selection : Anhydrous methanol, ethanol, or isopropanol (C1–C3 alcohols) enhance reaction homogeneity. Methanol achieves 65.9% yield, while isopropanol reaches 66.7%.
-
Molar Ratios : A 1:1.1 ratio of Compound 4 to Compound 5 minimizes excess reagent waste while maximizing conversion.
-
Reflux Conditions : Heating at 65–80°C for 3–5 hours under reflux ensures complete cyclization without degradation.
Table 1: Impact of Alcohol Solvent on this compound Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Anhydrous Methanol | 65 | 3 | 65.9 |
| Ethanol | 78 | 4 | 64.7 |
| Isopropanol | 82 | 3.5 | 66.7 |
Recrystallization Protocols
Crude this compound is purified using the same alcoholic solvent, eliminating chromatographic steps. For example, recrystallization from methanol produces light-yellow crystals with a melting point of 109–110°C and >99.5% purity.
Alternative Cyclization Route Under Solvent-Free Conditions
A solvent-free approach heats 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester (I) with 2-aminocrotonic acid 2-methoxyethyl ester (II) at 120°C for 3 hours. This method achieves 67% yield but has drawbacks:
-
High Energy Demand : Sustained heating at 120°C increases operational costs.
-
Post-Reaction Processing : The product requires column chromatography for purification, making it less suitable for bulk manufacturing.
Reaction Scheme :
Multi-Step Synthesis from Cinnamyl Alcohol
An improved pathway starts with cinnamyl alcohol, proceeding through three stages:
Esterification
Cinnamyl alcohol reacts with acetyl chloride to form cinnamyl acetate (85% yield).
Amination
Cinnamyl acetate undergoes ammonolysis in ethanol at 0–5°C to produce β-aminocrotonic acid cinnamyl ester (78.9% yield).
Condensation-Cyclization
The final step combines the aminated product with 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester in methanol, yielding this compound at 48.7% overall yield.
Advantages :
-
Avoids costly intermediates like 3-nitrobenzaldehyde.
-
Uses commercially available cinnamyl alcohol, reducing raw material costs by ~30%.
Critical Analysis of Methodologies
Table 2: Comparative Efficiency of Synthetic Routes
| Method | Yield (%) | Purification | Scalability |
|---|---|---|---|
| Hantzsch Condensation | 48–55 | Chromatography | Low |
| Patent Optimized | 64–67 | Recrystallization | High |
| Solvent-Free | 67 | Chromatography | Moderate |
| Multi-Step | 48.7 | Filtration | Moderate |
Chemical Reactions Analysis
Photochemical Reactions
Cilnidipine exhibits photochemical reactivity under UV-A light, undergoing aromatization to form a stable photoproduct. This reaction involves the loss of hydrogen atoms from the dihydropyridine ring, resulting in an aromatic pyridine derivative .
Key Reaction Details :
| Reactant | Product | Conditions |
|---|---|---|
| This compound (1) | 2-methoxyethyl-3-phenyl-2-propenyl pyridine dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate (2) | UV-A irradiation |
The reaction occurs in both aerobic and anaerobic conditions, producing a common photoproduct .
Metabolic Pathways
This compound undergoes hepatic metabolism through three primary pathways:
-
Demethylation of the methoxyethyl group.
-
Hydrolysis of the cinnamyl ester group.
-
Oxidation of the dihydropyridine ring.
Enzymatic Involvement :
| Step | Enzyme | Key Reaction |
|---|---|---|
| Demethylation | CYP3A4 | Removal of methyl group from methoxyethyl chain |
| Partial hydrolysis | CYP2C19 | Cleavage of cinnamyl ester linkage |
| Oxidation of dihydropyridine ring | CYP3A4 | Conversion to pyridine derivatives |
The major metabolites are excreted via feces (80%) and urine (20%) .
Degradation Under Stress Conditions
Stress studies (ICH Q1A guidelines) identified seven degradation products , with three oxidative products (CD1, CD2, CD3) isolated via preparative HPLC .
Characterization of Degradation Products :
| Product | Structural Features | Key Data |
|---|---|---|
| CD1 | Oxidized dihydropyridine ring with hydroxyl group | Isolated via HPLC; confirmed by HRMS and NMR. |
| CD2 | Further oxidized derivative with ketone functionality | Exhibited racemic mixture; stereochemistry resolved via ROESY NMR. |
| CD3 | Hydrolyzed ester derivative | Formed under acidic/alkaline conditions. |
The degradation pathways involve oxidation, hydrolysis, and rearrangement reactions .
Photochemical Stability
This compound generates free radicals upon UV irradiation, as evidenced by electron spin resonance (ESR) spectroscopy. Unlike nifedipine (which produces singlet oxygen), this compound forms a phenylnitroxy radical (g-value ~2.0057) .
Comparison of Photoproducts :
| Compound | Photoproduct Type | Clinical Relevance |
|---|---|---|
| This compound | Phenylnitroxy radical | Limited phototoxicity reports |
| Nimodipine | Similar radical species | No phototoxicity evidence |
| Nifedipine | Singlet oxygen (4-hydroxy-TEMPO) | Known phototoxicity |
The fragmented ESR signal in this compound correlates with low human phototoxicity incidence .
Scientific Research Applications
Hypertension Management
Cilnidipine has been extensively studied for its efficacy in treating hypertension:
- Monotherapy and Combination Therapy : It is recommended as a first-line treatment for hypertension, either alone or in combination with other antihypertensive agents .
- Morning Hypertension : In a study involving 43 patients, this compound successfully controlled morning systolic blood pressure (SBP) to below 135 mmHg in 58% of cases .
- Post-Stroke Hypertension : A large-scale study involving 2,667 post-stroke hypertensive patients demonstrated effective blood pressure control with this compound .
Renal Protection
This compound has shown promising results in renal protection, particularly in diabetic patients:
- Proteinuria Reduction : In a study comparing this compound with amlodipine, this compound was found to have superior antiproteinuric effects when used alongside renin-angiotensin system (RAS) inhibitors .
- Antioxidant Effects : this compound exhibited higher antioxidant activity compared to amlodipine, suggesting potential benefits in preventing renal damage associated with oxidative stress .
Cardiovascular Benefits
The cardiovascular benefits of this compound extend beyond blood pressure control:
- Vascular Endothelial Function : this compound has been shown to improve vascular endothelial function, which is crucial for long-term cardiovascular health .
- Sympathetic Nervous System Modulation : By inhibiting sympathetic nerve activity, this compound helps reduce cardiovascular risks associated with high sympathetic tone .
Case Study on Diabetic Patients
In a clinical trial involving Indian hypertensive patients with type 2 diabetes mellitus, this compound significantly reduced SBP from 150 mm Hg to 123 mm Hg over six months while also decreasing microalbuminuria from 66.62 mg/L to 38.8 mg/L .
Case Study on Morning Hypertension
A cohort study highlighted that this compound effectively managed morning hypertension, reducing home SBP from an average of 146 mm Hg to below the target threshold in the majority of participants after eight weeks of treatment .
Mechanism of Action
Cilnidipine acts by blocking the L-type calcium channels in blood vessels, which suppresses the contraction of blood vessels and reduces blood pressure. Additionally, it blocks N-type calcium channels at the end of sympathetic nerves, inhibiting the release of norepinephrine and reducing stress-induced blood pressure increases .
Comparison with Similar Compounds
Cilnidipine is compared below with other CCBs, focusing on efficacy, hemodynamic effects, and organ protection.
Hemodynamic and Blood Pressure Efficacy
Key Findings :
- This compound and amlodipine show comparable clinic BP reductions, but this compound achieves superior 24-h systolic BP control in hypertensive patients with chronic kidney disease (CKD) .
- This compound reduces pulse rate by ~3–5 bpm, whereas amlodipine lacks this effect due to its lack of N-type channel inhibition .
Renal and Metabolic Effects
Mechanistic Insights :
- This compound dilates both afferent and efferent glomerular arterioles, reducing intraglomerular pressure and proteinuria, unlike amlodipine (afferent-only dilation) .
- Its antioxidant properties inhibit renal CYP11B2 (aldosterone synthase) and TGF-β, mitigating fibrosis in hypertensive CKD models .
Cardiovascular and Sympathetic Effects
Key Studies :
- This compound lowered left ventricular mass index (LVMI) by 12.4 g/m² in CKD patients, likely due to SNS inhibition .
Biological Activity
Cilnidipine is a unique dual L- and N-type calcium channel blocker (CCB) that has garnered attention for its multifaceted biological activities, particularly in the management of hypertension and renal protection. Unlike traditional CCBs, which primarily target L-type channels, this compound's action on N-type channels offers additional therapeutic benefits. This article delves into the biological activity of this compound, exploring its mechanisms, clinical implications, and comparative efficacy through various studies.
This compound's antihypertensive effects stem from its ability to block both L- and N-type calcium channels. This dual action results in:
- Vasodilation : By inhibiting calcium influx, this compound promotes relaxation of vascular smooth muscle, leading to decreased peripheral resistance.
- Renal Protection : The N-type channel blockade reduces renal sympathetic nerve activity, which may mitigate glomerular hypertension and decrease proteinuria in hypertensive patients .
- Antioxidant Properties : this compound exhibits stronger antioxidant activity compared to amlodipine, potentially reducing oxidative stress in renal tissues .
Table 1: Comparison of this compound and Amlodipine
| Feature | This compound | Amlodipine |
|---|---|---|
| Calcium Channel Type | L- and N-type | L-type only |
| Antioxidant Activity | Higher | Lower |
| Proteinuria Reduction | Significant | Moderate |
| Side Effects | Lower incidence of edema | Higher incidence of edema |
| Duration of Action | Prolonged due to high protein binding (98%) | Shorter duration |
Efficacy in Hypertensive Patients
Several studies have highlighted this compound's efficacy in managing hypertension:
- Meta-analysis by Oh et al. (2020) : This study reported significant reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) among patients treated with this compound compared to other CCBs. The weighted mean difference for SBP was 4.33 mmHg (95% CI: 1.26 to 7.39), demonstrating this compound's effectiveness .
- Renoprotective Effects : this compound has shown superior outcomes in reducing proteinuria among chronic kidney disease (CKD) patients compared to amlodipine. It effectively decreases urinary albumin levels and other markers associated with kidney injury .
Case Study: Renoprotective Action
A retrospective study involving 53 CKD patients treated with this compound demonstrated:
- Primary Outcome : Significant reduction in proteinuria levels.
- Secondary Outcome : No significant changes in serum creatinine or glomerular filtration rate (GFR), indicating that this compound maintains renal function while providing protective effects .
Pharmacological Properties
This compound's pharmacokinetics reveal:
- Absorption : Peak plasma concentrations occur approximately 1.8 to 2.2 hours post-administration.
- Half-life : Approximately 7.5 hours, although its effects persist longer due to high protein binding .
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value |
|---|---|
| Peak Plasma Concentration | 1.8 - 2.2 hours |
| Half-life | 7.5 hours |
| Protein Binding | 98% |
Q & A
What are the standard experimental protocols for characterizing Cilnidipine cocrystals, and how do they ensure reproducibility?
Answer:
Characterizing this compound cocrystals requires a multi-technique approach:
- FTIR : Identifies hydrogen bonding via shifts in –NH and –NO peaks .
- DSC : Confirms cocrystal purity through sharp melting endotherms (e.g., 218.40°C for this compound-L-phenylalanine) .
- PXRD : Detects new crystalline phases by comparing diffraction patterns with parent compounds .
- FE-SEM : Visualizes changes in particle morphology and size reduction .
Reproducibility is ensured by documenting grinding time, solvent ratios (for liquid-assisted grinding), and coformer stoichiometry. Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections to enable replication .
How does the choice of coformer (e.g., L-phenylalanine) influence the hydrogen bonding network and solubility enhancement in this compound cocrystals?
Answer:
Coformers with functional groups complementary to this compound’s –NO group (e.g., L-phenylalanine’s –NH) facilitate hydrogen bonding, as shown by DFT analysis (HOMO-LUMO gap reduction from 3.192 eV to 2.7027 eV) . Solubility improvements (3.31-fold) depend on coformer hydrophilicity and crystal lattice disruption. Methodologically, coformer screening should include solubility parameters (Hansen solubility criteria) and computational pre-screening .
What methodological considerations are critical when using FTIR and DSC analyses to confirm cocrystal formation in this compound research?
Answer:
- FTIR : Baseline correction and controlled humidity are essential to avoid artifacts. Overlap between drug and coformer peaks requires deconvolution .
- DSC : Heating rates (e.g., 10°C/min) must be standardized to prevent thermal degradation. Physical mixtures should be analyzed as controls to distinguish cocrystals .
How can researchers resolve contradictions between PXRD patterns and solubility data when evaluating this compound cocrystal stability?
Answer:
Discrepancies may arise from amorphous content or polymorphic transitions. Pair PXRD with solid-state NMR to assess crystallinity. Solubility studies should use biorelevant media (e.g., FaSSIF) to mimic physiological conditions. Statistical tools like ANOVA can identify outliers in solubility datasets .
What computational strategies (e.g., DFT analysis) validate experimental observations of intramolecular interactions in this compound cocrystals?
Answer:
DFT calculations model hydrogen bond energies and electron density distributions. For example, reduced HOMO-LUMO gaps in this compound-L-phenylalanine cocrystals correlate with enhanced reactivity and solubility . Pair computational results with spectroscopic data (FTIR, Raman) to validate interactions .
What experimental controls are necessary to distinguish between physical mixtures and true cocrystals in this compound formulations?
Answer:
- Thermal Controls : Physical mixtures show separate DSC endotherms, while cocrystals exhibit a single melting peak .
- Dissolution Testing : Cocrystals display supersaturation, unlike physical mixtures .
- PXRD : Physical mixtures retain parent compound peaks, whereas cocrystals show new patterns .
How should researchers design a phase solubility study to quantify the 3.31-fold solubility enhancement reported for this compound-L-phenylalanine cocrystals?
Answer:
- Use shake-flask methods with HPLC quantification.
- Maintain sink conditions and control temperature/pH.
- Compare slope analysis (Higuchi model) of cocrystals vs. pure drug .
What are the limitations of FE-SEM in characterizing surface morphology changes in this compound cocrystals, and how can they be mitigated?
Answer:
FE-SEM cannot differentiate amorphous and crystalline regions. Combine with AFM for nanoscale topography. Sample coating (e.g., gold sputtering) may alter morphology; use low-voltage imaging to minimize damage .
How can inconsistencies in DSC thermograms (e.g., broad vs. sharp peaks) impact the interpretation of this compound cocrystal purity?
Answer:
Broad peaks suggest impurities or polymorphic mixtures. Use purity correction methods (e.g., van’t Hoff equation) and corroborate with PXRD. Replicate DSC runs under inert atmospheres to prevent oxidation .
What statistical methods are recommended for analyzing the significance of solubility improvements in replicated this compound cocrystal studies?
Answer:
- Apply Student’s t-test for paired solubility data.
- Use Tukey’s HSD for multi-group comparisons.
- Report confidence intervals (e.g., 95%) and effect sizes .
How do variations in liquid-assisted grinding parameters affect the reproducibility of this compound cocrystal synthesis?
Answer:
Critical parameters include grinding time (30–60 min), solvent volume (5–10 µL/mg), and ball-to-powder ratio (10:1). Document using the COBERSA checklist for mechanochemical synthesis .
What are the best practices for documenting experimental procedures in this compound cocrystallization studies to meet peer-reviewed journal standards?
Answer:
- Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) for detailing solvents, stoichiometry, and equipment .
- Include raw data (DSC thermograms, PXRD patterns) in supplementary materials .
How can researchers address batch-to-batch variability in this compound cocrystal formulations during scale-up experiments?
Answer:
Implement Quality-by-Design (QbD) principles:
- Define Critical Material Attributes (CMAs) like particle size distribution.
- Use Design of Experiments (DoE) to optimize grinding and drying conditions .
What interdisciplinary approaches strengthen the mechanistic understanding of this compound cocrystal formation?
Answer:
Combine spectroscopy (FTIR, Raman), computational modeling (DFT), and dissolution testing. For example, DFT predicts hydrogen bonds, while FTIR confirms them experimentally .
How should conflicting results between in vitro solubility assays and in vivo pharmacokinetic data for this compound cocrystals be systematically investigated?
Answer:
- Conduct biorelevant dissolution testing (e.g., USP Apparatus II with FaSSIF).
- Use animal models to correlate in vitro-in vivo performance.
- Apply mechanistic pharmacokinetic modeling (e.g., compartmental analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
